molecular formula C17H17ClN4O3S B2792055 7-(2-chlorobenzyl)-3-methyl-8-((3-oxobutan-2-yl)thio)-1H-purine-2,6(3H,7H)-dione CAS No. 402470-63-7

7-(2-chlorobenzyl)-3-methyl-8-((3-oxobutan-2-yl)thio)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2792055
CAS No.: 402470-63-7
M. Wt: 392.86
InChI Key: WRRSKRILRGRDLX-UHFFFAOYSA-N
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Description

This compound belongs to the xanthine-derived purine-2,6-dione family, characterized by a bicyclic purine core modified with substituents at positions 7 and 8. The 7-position is substituted with a 2-chlorobenzyl group, while the 8-position features a thioether linkage to a 3-oxobutan-2-yl moiety.

Properties

IUPAC Name

7-[(2-chlorophenyl)methyl]-3-methyl-8-(3-oxobutan-2-ylsulfanyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN4O3S/c1-9(23)10(2)26-17-19-14-13(15(24)20-16(25)21(14)3)22(17)8-11-6-4-5-7-12(11)18/h4-7,10H,8H2,1-3H3,(H,20,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRRSKRILRGRDLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C)SC1=NC2=C(N1CC3=CC=CC=C3Cl)C(=O)NC(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

402470-63-7
Record name 7-(2-CL-BENZYL)-3-ME-8-((1-ME-2-OXOPROPYL)THIO)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

7-(2-chlorobenzyl)-3-methyl-8-((3-oxobutan-2-yl)thio)-1H-purine-2,6(3H,7H)-dione, with the molecular formula C17H17ClN4O3SC_{17}H_{17}ClN_4O_3S and a molecular weight of 392.86 g/mol, is a purine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure which includes a chlorobenzyl group and a thioether moiety, suggesting possible interactions with various biological targets.

The compound's structural features are as follows:

  • IUPAC Name : 7-[(2-chlorophenyl)methyl]-3-methyl-8-(3-oxobutan-2-ylsulfanyl)purine-2,6-dione
  • Molecular Formula : C17H17ClN4O3SC_{17}H_{17}ClN_4O_3S
  • Molecular Weight : 392.86 g/mol
  • Purity : Typically around 95%.

Biological Activity Overview

Research into the biological activity of this compound indicates a variety of potential therapeutic applications, particularly in cancer and antimicrobial treatments. The following sections summarize key findings from recent studies.

Anticancer Activity

Several studies have investigated the cytotoxic effects of purine derivatives on cancer cell lines:

  • Mechanism of Action : The compound has shown promising results in inhibiting cell proliferation in various cancer cell lines, including breast cancer (MDA-MB-231 and MCF-7). The presence of chlorine substituents appears to enhance its cytotoxicity .
  • Synergistic Effects : When combined with doxorubicin, a widely used chemotherapeutic agent, the compound exhibited significant synergistic effects, indicating that it may enhance the efficacy of existing cancer treatments .

Antimicrobial Properties

The biological activity of similar purine derivatives has also been linked to antimicrobial effects:

  • Antifungal Activity : Compounds with structural similarities have demonstrated antifungal properties against pathogens such as Fusarium oxysporum and Candida albicans. While specific data on this compound is limited, its structural analogs suggest potential effectiveness .
  • Bacterial Inhibition : Preliminary studies indicate that modifications to the purine structure can lead to increased antibacterial activity against Gram-positive and Gram-negative bacteria .

Case Studies and Research Findings

A selection of relevant studies provides insight into the biological activity of similar compounds:

StudyCompoundActivityFindings
Purine DerivativeAnticancerSignificant cytotoxicity in MDA-MB-231 cells; enhanced effect with doxorubicin.
Chlorinated PyrazolesAntifungalNotable antifungal activity against Fusarium species; structure-dependent efficacy.
Thieno[3,2-d]pyrimidineAntimicrobialEffective against various bacterial strains; potential for further development.

Comparison with Similar Compounds

Key Structural Features :

  • 7-position : 2-Chlorobenzyl group (electron-withdrawing Cl enhances lipophilicity and aromatic interactions).
  • 8-position : (3-Oxobutan-2-yl)thio group (thioether improves resistance to oxidative degradation compared to oxygen analogs).
  • 3-position : Methyl group (prevents N-demethylation, a common metabolic pathway for xanthines).

Comparison with Structurally Similar Compounds

The biological and physicochemical properties of purine-2,6-diones are highly sensitive to substitutions at positions 7 and 8. Below is a detailed comparison with key analogs:

Modifications at the 8-Position

Table 1: Impact of 8-Substituents on Key Properties

Compound Name 8-Substituent Molecular Formula Molecular Weight Key Findings Reference
Target Compound (3-Oxobutan-2-yl)thio C₁₇H₁₆ClN₄O₃S 415.85 g/mol Hypothesized to balance lipophilicity and polarity; untested in vivo.
7-(2-Chlorobenzyl)-8-(isopentylthio)-3-methyl-... Isopentylthio C₁₈H₂₁ClN₄O₂S 392.90 g/mol 71% yield; moderate anticancer activity in vitro (IC₅₀ = 12 µM).
7-(2-Chlorobenzyl)-8-(octylsulfanyl)-3-methyl-... Octylsulfanyl C₂₁H₂₇ClN₄O₂S 434.98 g/mol High lipophilicity (logP = 4.2); poor aqueous solubility.
8-(3-Chloro-6-(trifluoromethyl)pyridin-2-yloxy)-... Pyridinyloxy C₁₇H₁₃ClF₃N₅O₃ 427.00 g/mol Loss of CNS stimulation; retained analgesic effect (ED₅₀ = 5 mg/kg).
8-(Methylsulfonyl)-1,3,7-trimethyl-... Methylsulfonyl C₉H₁₂N₄O₄S 272.28 g/mol Potent ALDH inhibitor (IC₅₀ = 0.8 µM); used in cancer therapy.

Key Observations :

  • Thioether vs. Oxygen Ethers : Thioether-containing analogs (e.g., target compound, ) exhibit greater metabolic stability than oxygen-based derivatives (e.g., pyridinyloxy in ), but may have reduced CNS penetration due to higher molecular weight .
  • Chain Length : Longer alkyl chains (e.g., octylsulfanyl in ) increase lipophilicity but compromise solubility, whereas shorter chains (e.g., isopentylthio in ) improve bioavailability.

Modifications at the 7-Position

Key Observations :

  • Halogenated Benzyl Groups : 2-Chlorobenzyl (target compound) and 3-bromobenzyl () enhance binding to hydrophobic enzyme pockets, critical for anticancer activity.
  • Phenoxy vs. Benzyl: Phenoxy derivatives (e.g., ) show higher anti-inflammatory potency due to improved hydrogen-bonding capacity.

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